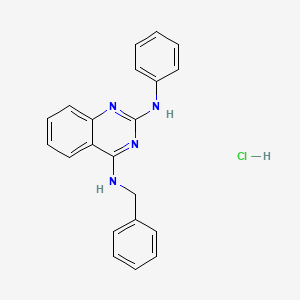

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C21H19ClN4. It is not intended for human or veterinary use and is typically used for research purposes. This compound has shown antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis .

Aplicaciones Científicas De Investigación

Molecular Modeling and Pharmacological Characterization

Studies involving the conformational analysis and molecular modeling of compounds structurally related to N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride have been conducted. These compounds, such as 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines, were explored as D1 dopamine receptor ligands. The research utilized molecular mechanics calculations and NMR spectroscopy to understand the compound's conformational preferences, potentially aiding in the development of new pharmacological agents (Charifson et al., 1989).

Synthesis Techniques

A novel method for the synthesis of quinazolinones, which are structurally related to this compound, was developed. This method involved a palladium-catalyzed domino reaction in water, highlighting an efficient approach to construct complex quinazolinone structures (Hikawa et al., 2012).

Corrosion Inhibition

Compounds like 2-Methyl-4H-benzo[d][1,3]oxazin-4-one (BZ1) and 3-amino-2-methylquinazolin-4(3H)-one (BZ2), similar to this compound, were evaluated for their corrosion inhibition properties. These compounds showed significant inhibition efficiency, indicating their potential as corrosion inhibitors in industrial applications (Kadhim et al., 2017).

Antimicrobial Activity

Quinazolinone derivatives, akin to this compound, were synthesized and tested for their antimicrobial activity. These compounds were shown to exhibit a range of antimicrobial effects, which could be beneficial in the development of new antimicrobial agents (Habib et al., 2013).

Photoluminescent Materials

Research into the synthesis and characterization of organometallic chromophores for photoluminescent materials includes studies on compounds like palladium acetylacetonato complexes with various cyclometalated ligands, related to this compound. These studies contribute to the development of luminescent materials with potential applications in various technologies (Aiello et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of N4-benzyl-N2-phenylquinazoline-2,4-diamine hydrochloride are bacterial strains, including Escherichia coli and Staphylococcus aureus . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

The compound interacts with these bacterial targets, leading to their inhibition

Biochemical Pathways

The compound affects the biochemical pathways of the targeted bacteria, leading to their inhibition

Pharmacokinetics

Some of the most potent compounds of this class have been screened for their dmpk (drug metabolism and pharmacokinetics) properties in vitro . This information is crucial for assessing the compound’s bioavailability and potential for further development.

Result of Action

The compound presents antibacterial and antibiofilm effects against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the compound can inhibit the growth of these bacteria and prevent them from forming biofilms, which are protective structures that can enhance bacterial resistance to antibiotics.

Propiedades

IUPAC Name |

4-N-benzyl-2-N-phenylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4.ClH/c1-3-9-16(10-4-1)15-22-20-18-13-7-8-14-19(18)24-21(25-20)23-17-11-5-2-6-12-17;/h1-14H,15H2,(H2,22,23,24,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZPRSLERNFSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)

![4-bromo-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2746922.png)

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)

![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)

![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)

![3-(4-Chlorophenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2746937.png)

![N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide](/img/no-structure.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(3-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2746942.png)

![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)